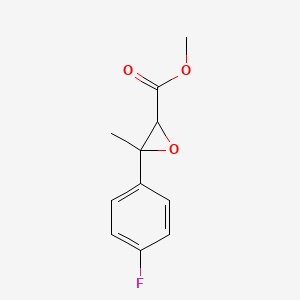
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C11H11FO3 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
Clé InChI |
KHPCEUGWWDWHKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


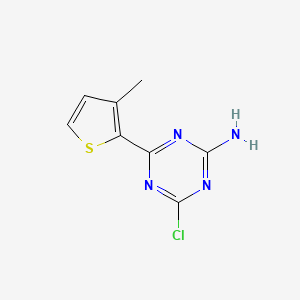
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
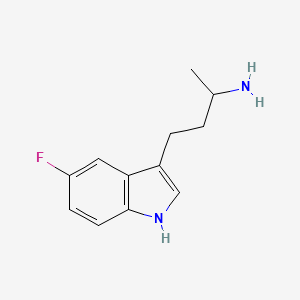



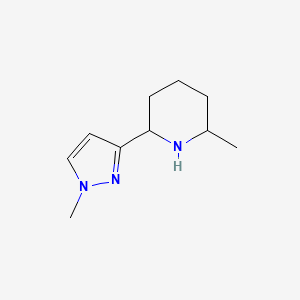
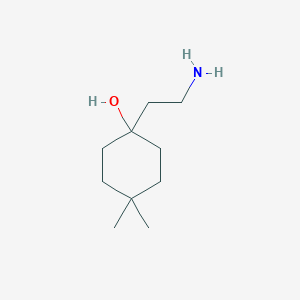
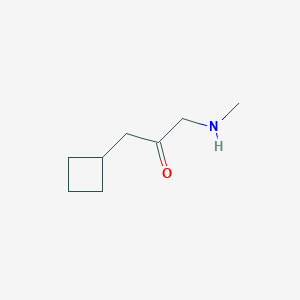
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)

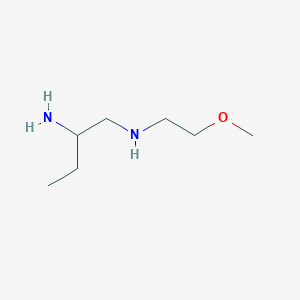
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
